4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
Beschreibung
Eigenschaften
CAS-Nummer |
918132-92-0 |
|---|---|
Molekularformel |
C13H10N4O2 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H10N4O2/c14-12(19)11-5-9(7-2-1-3-8(18)4-7)10-6-15-17-13(10)16-11/h1-6,18H,(H2,14,19)(H,15,16,17) |
InChI-Schlüssel |
KHEMJLQPTDNJHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NC3=C2C=NN3)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 3-Aminopyrazole Derivatives
The pyrazolo[3,4-b]pyridine scaffold can be assembled via cyclocondensation between 3-aminopyrazoles and β-keto esters or malonamide derivatives. For instance, reacting 3-amino-5-(3-hydroxyphenyl)pyrazole with diethyl 2-(ethoxymethylene)malonamide under acidic conditions facilitates cyclization through a Gould-Jacobs-like mechanism. This pathway proceeds via nucleophilic attack at the malonamide carbonyl, followed by dehydration to form the six-membered ring. The carboxamide group at position 6 is introduced in situ by substituting the traditional malonate ester with a malonamide precursor.
Table 1: Cyclocondensation Conditions and Yields
Gould-Jacobs Reaction Adaptations
The classical Gould-Jacobs reaction, typically used for quinoline synthesis, can be modified to construct the pyrazolo[3,4-b]pyridine core. By replacing aniline with a 3-hydroxyphenyl-substituted pyrazoleamine, cyclization with diethyl acetylenedicarboxylate yields the intermediate ester, which is hydrolyzed and amidated to install the carboxamide. This method benefits from regioselectivity dictated by the electron-donating 3-hydroxyphenyl group, which directs cyclization to position 4.
Functionalization of the Pyrazolo[3,4-b]pyridine Core
Introduction of the 3-Hydroxyphenyl Group
Installation of Carboxamide Moiety at Position 6
The carboxamide group is introduced via nitrile hydrolysis or direct amidolysis. Cyanation of 6-bromo-4-(3-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine using CuCN in DMF yields the nitrile intermediate, which is hydrolyzed to the carboxylic acid and subsequently treated with ammonium chloride to form the carboxamide. Alternatively, a one-step amidation of the ethyl ester precursor with aqueous ammonia under microwave irradiation achieves 85% conversion.
Integrated Synthetic Routes
Sequential Cyclization and Functionalization
A convergent approach involves synthesizing the pyrazolo[3,4-b]pyridine core with a pre-installed carboxamide, followed by late-stage aryl coupling. For example, cyclocondensation of 3-amino-5-cyanopyrazole with ethyl acetoacetate forms 1H-pyrazolo[3,4-b]pyridine-6-carbonitrile, which is hydrolyzed to the carboxamide and subjected to Suzuki coupling at position 4. This route avoids functional group incompatibilities and achieves an overall yield of 58%.
Convergent Synthesis via Coupling Reactions
A modular strategy employs halogenated intermediates for sequential coupling. Iodination of 4-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxamide at position 4 enables orthogonal functionalization: the bromine at position 6 is replaced with a carboxamide via palladium-catalyzed carbonylation, while the iodine at position 4 undergoes Suzuki coupling. This method offers flexibility but requires stringent temperature control to prevent decarboxylation.
Comparative Analysis of Synthetic Methods
Table 3: Method Efficiency and Limitations
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Chinone zu bilden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann zu einem Amin reduziert werden.
Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen, wie z. B. Nitrierung, Halogenierung und Sulfonierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Reagenzien wie Salpetersäure, Brom und Schwefelsäure.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Chinonen.
Reduktion: Bildung von Aminen.
Substitution: Bildung von Nitro-, Halogen- oder Sulfonyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The molecular structure of 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide consists of a pyrazolo[3,4-b]pyridine core with a hydroxylated phenyl group at the 4-position and a carboxamide functional group at the 6-position. The synthesis typically involves multi-step reactions that allow for the incorporation of various substituents, enhancing the compound's biological activity and selectivity.
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Protein kinases are critical regulators of cellular processes, including cell growth, differentiation, and apoptosis. Inhibitors targeting these enzymes have become essential in treating various diseases, particularly cancers and metabolic disorders.
- Mechanism of Action : The compound has been shown to inhibit specific kinase pathways associated with cancer progression and diabetes complications. For instance, it affects the Protein Kinase C (PKC) family, which plays a significant role in intracellular signaling and is implicated in diabetic nephropathy and neuropathy .
Therapeutic Potential
Recent studies indicate that derivatives of pyrazolo[3,4-b]pyridines can be effective in treating neurological disorders such as:
- Alzheimer's Disease : Compounds similar to this compound have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
- Multiple Sclerosis : Research suggests that these compounds may help in managing symptoms by influencing immune responses .
Case Study 1: Diabetes Management
A study demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant inhibitory activity against kinases involved in glucose metabolism. Specifically, the compound was found to reduce hyperglycemia in diabetic models by modulating insulin signaling pathways .
Case Study 2: Cancer Treatment
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound was particularly effective against breast cancer cells by inducing apoptosis through kinase pathway modulation .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Primary Application | Key Findings |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | Structure | Kinase Inhibition | Effective against diabetic complications |
| N-(6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide | Structure | Cancer Treatment | Induces apoptosis in breast cancer cells |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Structure | Neurological Disorders | Neuroprotective effects observed |
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide and related derivatives:
Structural and Functional Insights
Core Modifications :
- The target compound’s pyrazolo[3,4-b]pyridine core is shared with most analogs, but substituents critically influence bioactivity. For example, GLPG2737 (52) replaces the 3-hydroxyphenyl with a piperidinyl group, enhancing its role as a CFTR corrector .
- Derivatives like 15g incorporate fused benzoimidazole rings, likely improving kinase binding affinity .
Synthetic Efficiency :
- Compounds synthesized via ionic liquids (e.g., [bmim][BF4]) achieve higher yields (~60-70%) compared to chromatography-dependent routes (e.g., 15g at 46%) .
- The target compound’s synthesis may require optimization, as malonate-based methods (as in ) often involve harsh conditions.
Biological Relevance: The 3-hydroxyphenyl group in the target compound may confer antioxidant or metal-chelating properties, distinct from the fluorophenyl or cyano groups in analogs . Carboxamide at C6 is a common feature in CFTR modulators (e.g., GLPG2737), suggesting shared binding interactions .
Biologische Aktivität
4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of 5-amino-1-phenylpyrazole with various unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like DMF and catalysts such as ZrCl₄ at elevated temperatures to facilitate the formation of the desired pyrazolo[3,4-b]pyridine structure .
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, several derivatives have shown potent inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Specifically, compounds have been reported with IC₅₀ values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridines
| Compound | Target Kinase | IC₅₀ (µM) | Cell Lines Tested |
|---|---|---|---|
| 4-(3-Hydroxyphenyl)-... | CDK2 | 0.36 | HeLa, HCT116 |
| 4-(3-Hydroxyphenyl)-... | CDK9 | 1.8 | A375 |
| Other derivatives | Various | Varies | Multiple cancer cell lines |
The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. For example, studies indicate that these compounds can downregulate anti-apoptotic proteins such as XIAP and inhibit signaling pathways involved in cell survival .
Moreover, in vivo studies have shown that treatment with these compounds can significantly reduce tumor growth in xenograft models .
Anti-inflammatory Effects
In addition to their anticancer properties, pyrazolo[3,4-b]pyridines also exhibit anti-inflammatory activities. They have been shown to inhibit key inflammatory mediators and pathways, including NF-kB and MAPK signaling . This suggests potential applications in treating inflammatory diseases.
Antifungal Activity
Some derivatives have been evaluated for antifungal properties, showing higher efficacy compared to standard antifungal agents. This broadens the therapeutic scope of these compounds beyond oncology .
Case Studies
A notable case study involved a derivative of this compound tested against various human cancer cell lines. The study highlighted its ability to induce apoptosis through multiple pathways, confirming its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the most efficient synthetic routes for 4-(3-Hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide?
Methodological Answer:
- Step 1: Cyclization of intermediates using diethyl malonate under reflux conditions to form the pyrazolo[3,4-b]pyridine core .
- Step 2: Coupling of the 3-hydroxyphenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aromatic substituents .
- Step 3: Carboxamide functionalization using carbodiimide-mediated coupling (e.g., EDC/HOBt) with appropriate amines .
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water .
Key Data:
Q. How can researchers characterize the structural and chemical purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions and carboxamide formation. Key peaks include aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ 10.2–12.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion [M+H]⁺ (e.g., C₁₅H₁₂N₄O₂⁺: calculated 297.0984, observed 297.0982) .
- HPLC-PDA: Monitor purity (>95%) using a reverse-phase column (Agilent Zorbax SB-C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Methodological Answer:
- Structural Modifications: Replace hydrolytically unstable groups (e.g., primary anilines) with bicyclic scaffolds (e.g., tetrahydropyrazolopyridinone) to enhance metabolic stability .
- In Vitro Assays:
- In Vivo Pharmacokinetics: Administer orally (5 mg/kg in rodents) and measure bioavailability via LC-MS/MS. Apixaban analogs achieved >50% oral bioavailability in similar studies .
Key Data:
Q. How to resolve contradictory biological activity data across different assay systems?
Methodological Answer:
- Assay Replication: Test activity in parallel systems (e.g., cell-free enzymatic vs. cell-based assays) to identify assay-specific interference .
- Structural Analogs: Synthesize derivatives with varied substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate structure-activity relationships (SAR) .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., factor Xa) and identify steric/electronic conflicts .
Case Study:
- A fluorophenyl analog showed 10 nM IC₅₀ in enzyme assays but no cellular activity due to poor membrane permeability. Adding a methyl group improved logP by 0.5, restoring activity .
Q. What strategies address unexpected reaction pathways during synthesis (e.g., intramolecular cyclization)?
Methodological Answer:
- Mechanistic Studies: Use ¹H NMR kinetics to monitor intermediate formation. For example, unintended cyclization of 4-(2-halophenyl) precursors can yield azulene derivatives .
- Condition Optimization:
- Computational Analysis: DFT calculations (Gaussian 09) to model transition states and predict dominant pathways .
Key Finding:
- Cyclodehydrohalogenation of 2-bromophenyl derivatives led to azulene formation (70% yield) under basic conditions (K₂CO₃, DMF) .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between cancer cell lines?
Methodological Answer:
- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using databases like CCLE.
- Dose-Response Curves: Calculate IC₅₀ values across 5–10 concentrations to rule out assay noise .
- Target Engagement: Use Western blotting to verify downstream signaling (e.g., caspase-3 cleavage for apoptosis) .
Example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
